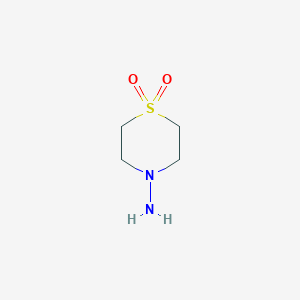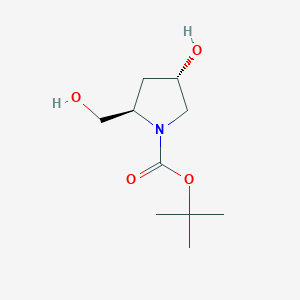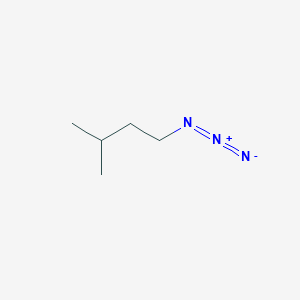
1-Azido-3-methylbutane
Overview
Description
1-Azido-3-methylbutane is an organic compound with the molecular formula C5H11N3. It belongs to the class of organic azides, which are characterized by the presence of an azide group (-N3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-methylbutane can be synthesized through the nucleophilic substitution reaction of 3-methyl-1-bromobutane with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods: The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate).
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
1-Azido-3-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and other materials with unique properties.
Medicinal Chemistry: The azide group can be transformed into various functional groups, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-azido-3-methylbutane primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, it can undergo reduction to form primary amines or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the presence of suitable reagents and catalysts .
Comparison with Similar Compounds
- 1-Azido-2-methylpropane
- 1-Azido-4-methylpentane
- 1-Azido-3-methylbutane
Comparison: this compound is unique due to its specific molecular structure, which influences its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. For example, the position of the azide group and the branching of the carbon chain can affect the compound’s behavior in nucleophilic substitution and cycloaddition reactions .
Properties
IUPAC Name |
1-azido-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-5(2)3-4-7-8-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYOXHTVSHZPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480213 | |
| Record name | 1-azido-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55210-77-0 | |
| Record name | 1-azido-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


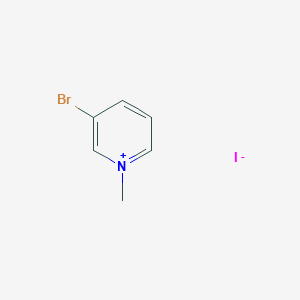

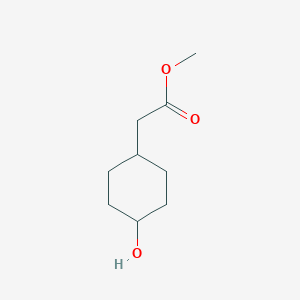
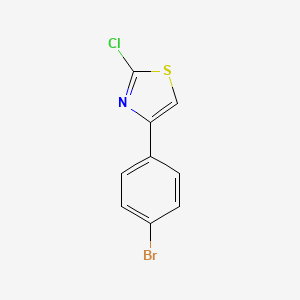
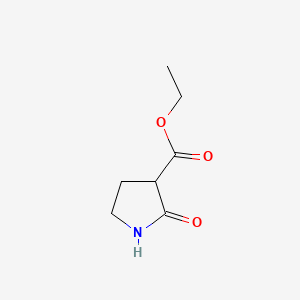
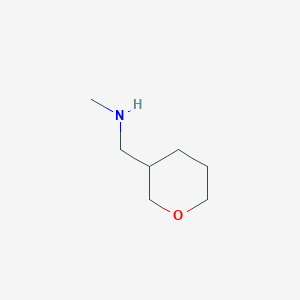
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)
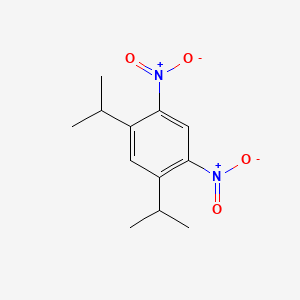
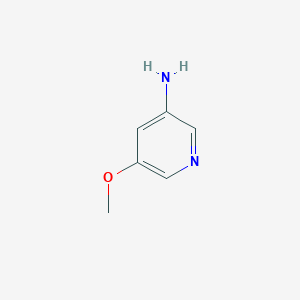

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
